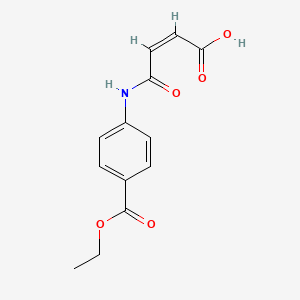

N-(4-Ethoxycarbonylphenyl)maleamic acid

Description

Contextualization within N-Substituted Maleamic Acid Chemistry

N-substituted maleamic acids are typically synthesized through the reaction of maleic anhydride (B1165640) with a primary amine. iosrjournals.orgsrce.hr This reaction is generally straightforward and proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding maleamic acid. iosrjournals.org In the case of N-(4-Ethoxycarbonylphenyl)maleamic acid, the reacting amine would be ethyl 4-aminobenzoate.

A key reaction of N-substituted maleamic acids is their cyclodehydration to form the corresponding N-substituted maleimides. srce.hrgoogle.com This transformation is often achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate. srce.hrgoogle.com The resulting maleimides are versatile compounds with applications in polymer chemistry and materials science. The general synthesis route for N-aryl maleimides from maleic anhydride and an arylamine is a well-established two-step process. srce.hr

The properties and reactivity of N-substituted maleamic acids can be tuned by varying the substituent on the nitrogen atom. The electronic nature of the substituent on the aryl ring can influence the reactivity of the maleamic acid and the resulting maleimide (B117702).

Research Significance and Potential Academic Contributions of Substituted Maleamic Acids

Substituted maleamic acids and their derivatives, N-substituted maleimides, are of significant interest in several areas of academic and industrial research.

Polymer Chemistry: N-substituted maleimides are valuable monomers in polymerization reactions. ijert.org They can undergo polymerization to produce polyimides, which are known for their high thermal stability. researchgate.net The properties of the resulting polymers can be tailored by the choice of the N-substituent. For instance, the synthesis of novel polymers through the polymerization of maleimide derivatives containing different functional groups has been explored. ijert.orgresearchgate.net

Bioconjugation and pH-Sensitive Systems: Maleamic acid derivatives have been investigated for their use as pH-sensitive linkers or "caging" groups in smart delivery systems. rsc.org The hydrolysis of the amide bond in maleamic acids can be sensitive to pH, allowing for the controlled release of molecules under specific acidic conditions. rsc.org This property is particularly relevant in the design of drug delivery vehicles that target the acidic microenvironment of tumors.

Material Science: The cyclodehydration of maleamic acids is a key step in the synthesis of maleimides, which are important building blocks in materials science. researchgate.net Maleimides can participate in various chemical reactions, including Diels-Alder reactions and Michael additions, making them useful for the synthesis of complex architectures and functional materials. researchgate.net The study of the cyclodehydration reaction itself, including its kinetics and mechanism, is an active area of research. researchgate.netlew.ro

While direct research on this compound is limited, its structural features suggest it could be a valuable intermediate in the synthesis of novel polymers and functional materials. The ethoxycarbonylphenyl group could impart specific solubility and reactivity characteristics to the corresponding maleimide and any polymers derived from it. Further research into the synthesis, characterization, and reactivity of this specific compound would be necessary to fully explore its potential academic and industrial contributions.

Data on N-Substituted Maleamic Acids

The following tables provide a summary of information related to the synthesis and characterization of N-substituted maleamic acids, drawing from research on analogous compounds.

Table 1: Synthesis and Properties of Representative N-Aryl Maleamic Acids

| Compound Name | Reactants | Synthesis Conditions | Melting Point (°C) | Reference |

| N-Phenylmaleamic acid | Aniline, Maleic anhydride | Chloroform, room temperature | Not specified | srce.hr |

| N-Biphenylmaleamic acid | p-Biphenylamine, Maleic anhydride | Chloroform, room temperature | Not specified | srce.hr |

| N-(4-Acetylphenyl)maleamic acid | 4-Aminoacetophenone, Maleic anhydride | Not specified | Not specified | researchgate.net |

| This compound | Ethyl 4-aminobenzoate, Maleic anhydride | General method for N-aryl maleamic acids | 194-196 | srce.hr |

Table 2: Common Characterization Methods for N-Aryl Maleamic Acids and Their Maleimide Derivatives

| Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirming the presence of characteristic protons and carbons. | rsc.org |

| Infrared (IR) Spectroscopy | Identification of functional groups such as C=O (carbonyl), N-H (amide), and C=C (alkene). | rsc.org |

| Melting Point Analysis | Determination of purity and identity. | rsc.org |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-ethoxycarbonylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,15)(H,16,17)/b8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHXVUXXQIGFAM-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701181739 | |

| Record name | 1-Ethyl 4-[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53616-17-4 | |

| Record name | 1-Ethyl 4-[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53616-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl 4-[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701181739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Mechanistic Pathways for N 4 Ethoxycarbonylphenyl Maleamic Acid and Its Analogues

Direct Synthesis of N-(4-Ethoxycarbonylphenyl)maleamic Acid

The most straightforward route to this compound involves the direct reaction of its constituent precursors. This method is valued for its efficiency and high atom economy.

The synthesis of this compound is achieved through the condensation reaction, specifically the acylation, of 4-Ethoxycarbonylaniline with maleic anhydride (B1165640). The reaction mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline derivative onto one of the electrophilic carbonyl carbons of the maleic anhydride molecule. study.com This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in a ring-opening reaction. study.com A subsequent proton transfer from the nitrogen atom to the newly formed carboxylate anion yields the final maleamic acid product. study.com This reaction is analogous to the well-documented synthesis of other N-aryl maleamic acids, such as the reaction between 4-aminophenol and maleic anhydride in a solvent like DMF. nih.gov The process is generally high-yielding and can often produce the product in a nearly quantitative fashion. google.comrloginconsulting.com

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. The reaction is typically exothermic, necessitating careful temperature management, often involving initial cooling. orgsyn.org The choice of solvent, reactant concentration, and reaction time are all critical factors. While specific optimization studies for this exact compound are not extensively detailed, general principles from analogous syntheses provide a clear framework for achieving optimal outcomes. researchgate.netmdpi.com

| Parameter | Condition | Effect on Reaction | Typical Yield |

|---|---|---|---|

| Temperature | 0°C to Room Temperature | Controls the exothermic nature of the reaction, preventing side reactions. Some procedures may involve gentle heating to ensure completion. orgsyn.orgnih.gov | High (often >90%) google.comgoogle.comorgsyn.org |

| Solvent | Diethyl ether, DMF, Acetic Acid, Chloroform | Affects reactant solubility and product isolation. In solvents like ether, the product often precipitates, simplifying purification. nih.govgoogle.comorgsyn.org | |

| Reactant Ratio | Equimolar (1:1) | Using an equimolar ratio of amine to anhydride ensures complete consumption of the limiting reagent and prevents complications from excess amine, such as Michael additions. google.comrloginconsulting.com | |

| Reaction Time | 30 minutes to a few hours | The reaction is typically rapid. Stirring for a sufficient period ensures the reaction goes to completion. nih.govorgsyn.org |

General Methodologies for N-Substituted Maleamic Acid Synthesis

The synthesis of this compound is a specific example of a broader class of reactions used to generate a diverse family of N-substituted maleamic acids.

The fundamental reaction for synthesizing N-substituted maleamic acids is the nucleophilic addition of a primary amine to maleic anhydride. wikipedia.orgarkat-usa.org This reaction is a type of acylation where the amine acts as the nucleophile and the anhydride is the acylating agent. tandfonline.com The process involves the amine's nitrogen atom attacking a carbonyl carbon of the anhydride, causing the ring to open and form the corresponding N-substituted maleamic acid. study.comgoogle.com This method is highly versatile and applicable to a wide range of primary and secondary amines, allowing for the creation of a large library of maleamic acid derivatives. zbaqchem.comresearchgate.net The resulting maleamic acids are stable intermediates that can be isolated or used in situ for subsequent reactions, such as cyclodehydration to form N-substituted maleimides. google.comgoogle.com

The solvent plays a critical role in the synthesis of maleamic acids, influencing reaction rates, yields, and the ease of product isolation. researchgate.net A variety of solvents can be employed, with the choice depending on the specific reactants and desired outcome. Aprotic solvents are commonly used. For instance, diethyl ether is frequently utilized because many maleamic acids have low solubility in it, causing them to precipitate from the reaction mixture as a fine powder, which can then be easily collected by filtration. orgsyn.org Polar aprotic solvents, such as dimethylformamide (DMF) and dimethylacetamide, are also effective, particularly for less reactive amines, as they can help to solvate the reactants and facilitate the reaction. nih.govepo.org Acetic acid has also been successfully used as a reaction medium. google.com The solvent can activate the electrophilic partner (maleic anhydride) through hydrogen bonding, which can be a significant factor in reactions involving less nucleophilic amines. academie-sciences.fr

| Solvent Class | Examples | Effect on Reaction |

|---|---|---|

| Aprotic (Low Polarity) | Diethyl Ether, Cyclohexane | Often leads to product precipitation, simplifying isolation and purification. orgsyn.orgtandfonline.com |

| Polar Aprotic | DMF, Dimethylacetamide, DMSO | Good for solvating reactants, can increase reaction rates. epo.org |

| Protic | Acetic Acid | Can serve as both solvent and a catalyst in some related reactions. google.com |

In addition to solution-phase synthesis, solid-state methods offer an alternative, often more environmentally friendly, route to maleamic acids. niscpr.res.in These solvent-free approaches typically involve the direct interaction of solid reactants. niscpr.res.in One common technique is to grind the solid maleic anhydride and the respective amine together at room temperature. tandfonline.com Another approach involves gently melting the maleic anhydride and then adding the solid amine, followed by grinding the mixture as it solidifies. tandfonline.com These solid-state reactions have been successfully applied to the synthesis of various N-aryl maleamic acids from reactants like p-chloroaniline, p-anisidine, and p-bromoaniline, yielding the desired products efficiently. niscpr.res.in This methodology avoids the use of potentially hazardous organic solvents, reduces waste, and can simplify the workup process.

Reaction Mechanisms of Maleamic Acid Formation

The synthesis of this compound is fundamentally achieved through the condensation reaction between an amine, specifically ethyl 4-aminobenzoate, and maleic anhydride. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride.

The formation of maleamic acids from primary amines and maleic anhydride proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically rapid and often exothermic. google.com The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (ethyl 4-aminobenzoate) acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of the maleic anhydride molecule. study.com This attack leads to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. study.comresearchgate.net

Ring Opening: The unstable tetrahedral intermediate collapses. The bond between the carbonyl carbon and the anhydride oxygen breaks, leading to the opening of the anhydride ring. study.com This step is driven by the reformation of the carbonyl double bond.

Proton Transfer: The resulting intermediate has a positively charged ammonium group and a negatively charged carboxylate group. A proton is transferred from the nitrogen atom to the oxygen atom of the carboxylate. study.com This final step neutralizes the charges and yields the stable this compound product.

This reaction is generally high-yielding and can often be performed at room temperature in various solvents, or even in the solid state. iosrjournals.orgniscpr.res.in

The rate and efficiency of maleamic acid formation are significantly influenced by the electronic properties of substituents on the aromatic ring of the amine. The nucleophilicity of the amine is a critical factor; it dictates the speed of the initial attack on the maleic anhydride. libretexts.org

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., methoxy, methyl) increase the electron density on the nitrogen atom. This enhances the amine's nucleophilicity, leading to a faster reaction rate. tubitak.gov.trtubitak.gov.tr

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring (e.g., nitro, cyano, and in this case, the ethoxycarbonyl group) decrease the electron density on the nitrogen atom. This reduction in electron density makes the amine less nucleophilic, thereby slowing down the reaction. tubitak.gov.trtubitak.gov.trmasterorganicchemistry.com

The ethoxycarbonyl group (-COOEt) on the para position of the phenyl ring in ethyl 4-aminobenzoate is a moderate electron-withdrawing group. Consequently, the reaction of ethyl 4-aminobenzoate with maleic anhydride is expected to be slower than that of aniline but faster than that of an aniline with a stronger EWG like a nitro group. researchgate.net The reaction rate is also influenced by temperature, with higher temperatures generally increasing the rate. researchgate.net

| Substituent on Aniline | Electronic Effect | Expected Reaction Rate with Maleic Anhydride |

| -OCH₃ (p-Anisidine) | Electron-Donating | Faster |

| -CH₃ (p-Toluidine) | Electron-Donating | Faster |

| -H (Aniline) | Neutral (Reference) | Baseline |

| -Cl (p-Chloroaniline) | Electron-Withdrawing | Slower |

| -COOEt (Ethyl 4-aminobenzoate) | Electron-Withdrawing | Slower |

| -NO₂ (p-Nitroaniline) | Strongly Electron-Withdrawing | Much Slower |

Intramolecular Cyclization and Hydrolysis Mechanisms of Maleamic Acid Scaffolds

N-substituted maleamic acids, including this compound, are important intermediates for the synthesis of N-substituted maleimides. This transformation is achieved through an intramolecular cyclization reaction, specifically a cyclodehydration.

The conversion of a maleamic acid to a maleimide (B117702) involves the removal of a molecule of water to form a five-membered imide ring. This process can be promoted thermally or, more commonly, by using chemical dehydrating agents and catalysts. google.com

In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the cyclization of the maleamic acid is facilitated. The proposed mechanism involves the following steps:

Protonation of the Amide Carbonyl: The acid catalyst protonates the oxygen atom of the amide carbonyl group. This protonation increases the electrophilicity of the amide carbon, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the terminal carboxylic acid group attacks the now highly electrophilic amide carbon. This forms a five-membered ring and a tetrahedral intermediate.

Dehydration: A series of proton transfers occurs, leading to the elimination of a water molecule. The final deprotonation step regenerates the acid catalyst and yields the N-substituted maleimide.

This acid-catalyzed method is effective but can sometimes require elevated temperatures. google.com

To achieve cyclization under milder conditions and improve yields, specific catalytic systems are widely employed.

Acetic Anhydride and Sodium Acetate: This is a classic and highly effective method for the cyclodehydration of maleamic acids. rdd.edu.iqrsc.orgorgsyn.org The mechanism is believed to proceed through the formation of a mixed anhydride intermediate. lew.ro

Acetic anhydride reacts with the carboxylic acid moiety of the maleamic acid.

This forms a mixed anhydride, which is a much more reactive acylating agent.

The amide nitrogen then performs an intramolecular nucleophilic attack on the adjacent carbonyl carbon (from the original maleic acid portion), displacing acetate as a leaving group and forming the imide ring. Sodium acetate acts as a base, which may assist in deprotonating the amide NH during the cyclization step, thereby increasing its nucleophilicity. researchgate.net

Betaine: Betaine, often in combination with inorganic or organic acids, has been identified as an effective catalyst for thermal cyclodehydration. google.com While the precise mechanism is complex, betaine's zwitterionic structure is thought to play a key role. It may act as a proton shuttle, facilitating the necessary proton transfers during the cyclization process. It can also form complexes with the reactants, orienting them favorably for the intramolecular reaction and lowering the activation energy for the cyclization. google.com The use of betaine can allow the reaction to proceed at lower temperatures compared to uncatalyzed thermal methods, thus minimizing side reactions like polymerization. google.com

| Catalyst System | General Conditions | Mechanistic Feature | Efficiency |

| Strong Acid (e.g., H₂SO₄) | Heat in solvent (e.g., toluene) | Protonation of amide carbonyl to activate it for nucleophilic attack. | Moderate to Good |

| Acetic Anhydride / Sodium Acetate | Heat (e.g., 100°C) | Formation of a highly reactive mixed anhydride intermediate. orgsyn.orglew.ro | High |

| Betaine (+/- Acid) | Heat in organic solvent (100-180°C) google.com | Acts as a proton shuttle or facilitates reactant orientation. | Good |

Mechanistic Investigations of Maleamic Acid Hydrolysis

Concerted Proton Transfer and Tetrahedral Intermediate Formation

The hydrolysis mechanism of maleamic acids is characterized by intramolecular nucleophilic catalysis. researchgate.net The process is initiated by a proton transfer from the neighboring carboxylic acid group to the amide carbonyl oxygen. researchgate.net This initial step is followed by a nucleophilic attack from the resulting carboxylate anion onto the now-protonated carbonyl carbon. researchgate.net This attack leads to the formation of a transient tetrahedral intermediate. researchgate.net

Computational Studies (e.g., DFT, AM1) on Hydrolytic Pathways

Computational chemistry has provided significant insights into the hydrolytic pathways of maleamic acids. Methods such as Density Functional Theory (DFT) and Austin Model 1 (AM1) have been employed to model the reaction mechanism. researchgate.netacs.org

DFT calculations at the B3LYP/6-31G(d,p) and B3LYP/311+G(d,p) levels, as well as with the hybrid GGA (MPW1k) functional, have confirmed a three-step mechanism for the intramolecular acid-catalyzed hydrolysis of N-alkylmaleamic acids: researchgate.net

Proton transfer from the carboxylic group to the amide carbonyl oxygen. researchgate.net

Nucleophilic attack by the carboxylate anion on the protonated carbonyl carbon. researchgate.net

Dissociation of the tetrahedral intermediate to yield the final products. researchgate.net

These computational models also support the experimental observation that the rate-limiting step is dependent on the reaction medium. researchgate.net Earlier studies using AM1 semiempirical calculations also investigated the acid-catalyzed hydrolysis of maleamic acids, contributing to the understanding of the reaction energetics and transition states. acs.org Such computational approaches are crucial for elucidating mechanisms that are difficult to probe experimentally. researchgate.net

Other Key Reactions Involving Maleamic Acid Derivatives

Beyond hydrolysis, maleamic acid derivatives participate in other significant chemical transformations, including transamidation and isomerization.

Reversible Transamidation Processes

Maleamic acids have been shown to undergo reversible transamidation, a process that typically requires harsh conditions or catalysts for stable amide bonds. nih.govnih.gov This reactivity stems from the presence of the β-carboxylic acid group, which facilitates an equilibrium between the maleamic acid and its corresponding anhydride and amine precursors in organic solvents at room temperature. nih.gov

This equilibrium provides a pathway for uncatalyzed, reversible transamidation, leading to a thermodynamic distribution of amides. nih.govnih.gov The process is responsive to external stimuli; for example, the equilibrium can be shifted by the addition of a Brønsted acid or a base. nih.gov This dynamic covalent chemistry allows for the creation of dynamic combinatorial libraries where the composition can be controlled, transitioning between kinetic and thermodynamic product distributions. nih.govnih.gov

Table 1: Factors Influencing Reversible Transamidation in Maleamic Acids

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Solvent | Equilibrium exists in organic solvents. | nih.gov |

| Temperature | Occurs readily at room temperature. | nih.gov |

| Catalyst | Proceeds without an external catalyst. | nih.govnih.gov |

| Brønsted Acid/Base | Can be used to switch between amide and anhydride forms, controlling the equilibrium. | nih.gov |

Isomerization Phenomena (e.g., Maleate-Fumarate Conversion)

The carbon-carbon double bond in maleamic acid derivatives (maleates) can undergo isomerization from the cis (maleate) configuration to the more thermodynamically stable trans (fumarate) configuration. chemistry-online.com This conversion is a well-documented process for maleic acid itself, which can be isomerized to fumaric acid. chemistry-online.comyoutube.com

This isomerization can be achieved through various methods, including heating in the presence of an acid catalyst, such as concentrated hydrochloric acid. chemistry-online.comyoutube.com The acid protonates the double bond, allowing for rotation around the resulting single bond, followed by deprotonation to form the trans isomer. chemistry-online.com Other methods include catalysis by bromine atoms generated from N-bromo compounds or the use of strong bases. chemistry-online.comscispace.com The significant difference in physical properties, such as solubility, between maleic and fumaric acid facilitates the separation of the isomerized product. kyoto-u.ac.jp

Table 2: Methods for Maleate to Fumarate Isomerization

| Method | Description | Reference(s) |

|---|---|---|

| Acid Catalysis | Heating with a strong acid (e.g., HCl) facilitates rotation around the C=C bond. | chemistry-online.comyoutube.com |

| Base Catalysis | Use of a strong base (e.g., NaOH) to form the salt, followed by heating. | chemistry-online.com |

| Catalytic | Use of catalysts like palladium, platinum, or cerium(IV) with N-bromo compounds. | chemistry-online.comscispace.com |

| High Pressure | Isomerization rate increases with pressure in the molten state. | kyoto-u.ac.jp |

Based on a comprehensive review of available scientific literature, there is insufficient specific research data published on the compound This compound to generate a detailed article that adheres to the requested outline. Searches for academic contributions, research progress, and specific applications related solely to this compound did not yield the necessary information to thoroughly and accurately address the specified topics.

The requested sections are as follows:

Without a foundation of existing research, any attempt to summarize contributions, identify unexplored avenues, or propose future directions would be speculative and would not meet the required standards of scientific accuracy.

While research exists for the broader class of N-aryl maleamic acids and related derivatives, the strict instruction to focus solely on this compound prevents the inclusion of this broader, analogous data. Therefore, it is not possible to provide the requested in-depth article at this time.

Below is a table of compounds that would be relevant to a broader discussion, but for which specific data on the target compound is lacking.

Table 1: Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What is the standard synthetic route for N-(4-ethoxycarbonylphenyl)maleamic acid, and what experimental parameters are critical for high yield?

The compound is synthesized via a two-step process:

- Step 1 : React maleic anhydride with 4-ethoxycarbonylaniline in an aprotic solvent (e.g., DMF) at 50–100°C for 1–20 hours to form the maleamic acid intermediate .

- Step 2 : Cyclization using acetic anhydride and sodium acetate at 100°C to yield the maleimide derivative. Dehydration must be carefully controlled to avoid hydrolysis of the maleamic acid in basic conditions . Key parameters include reaction temperature (<150°C to prevent side reactions) and stoichiometric ratios (1:1 maleic anhydride to amine) .

Q. How can NMR and IR spectroscopy validate the structure of N-(4-ethoxycarbonylphenyl)maleamic acid?

- ¹H NMR : Look for resonances corresponding to the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), aromatic protons (δ ~7.5–8.0 ppm), and the maleamic acid backbone (δ ~6.3–6.8 ppm for the alkene protons) .

- IR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches. Absence of maleic anhydride peaks (~1850 cm⁻¹) confirms complete conversion .

Q. What crystallographic methods are recommended for resolving the crystal structure of this compound?

Use single-crystal X-ray diffraction with a CCD detector (e.g., Oxford Diffraction Gemini). Refinement via SHELXL (in the SHELX suite) is ideal for small-molecule crystallography. Key parameters include:

- Space group determination (e.g., P1 for similar derivatives ).

- Absorption correction (analytical or empirical) and full-matrix least-squares refinement to achieve R1 < 0.05 .

Advanced Research Questions

Q. How can competing hydrolysis and cyclization reactions be minimized during synthesis?

Hydrolysis of the maleamic acid to maleimide is pH-dependent. Maintain a mildly acidic environment (pH 4–6) during cyclization and use dehydrating agents (e.g., acetic anhydride) to shift equilibrium toward imide formation. Avoid prolonged heating above 100°C to prevent degradation .

Q. What electrochemical parameters optimize the electropolymerization of maleamic acid derivatives for corrosion-resistant coatings?

- Setup : Use a three-electrode system (platinum working electrode, Ag/AgCl reference) in aqueous 0.1 M H₂SO₄ with 1% monomer concentration.

- Conditions : Apply a constant potential of +1.2 V vs. Ag/AgCl for 10–30 minutes. Incorporation of graphene oxide (0.5–1.0 wt%) enhances conductivity and corrosion inhibition efficiency .

- Characterization : FT-IR and SEM validate polymer layer formation and nanocomposite dispersion .

Q. How should crystallographers address data contradictions in twinned or high-resolution structures?

For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. For high-resolution data, refine anisotropic displacement parameters and validate with PLATON/ADDSYM to detect missed symmetry . Structure validation tools (e.g., checkCIF) ensure geometric plausibility .

Q. What strategies improve the thermal stability of maleamic acid-derived polymers?

Q. How does nanocomposite synthesis with graphene oxide affect antibacterial properties?

GO’s large surface area and functional groups (e.g., -COOH) disrupt bacterial membranes. In vitro testing against E. coli and S. aureus shows a 2–3 log reduction in colony-forming units (CFUs) at 50 µg/mL GO loading .

Q. What kinetic and thermodynamic parameters describe the corrosion inhibition mechanism?

- Activation Energy : Calculate via Arrhenius plots from polarization data (typically 30–50 kJ/mol for maleamic acid polymers).

- Thermodynamics : Negative ΔG values (~-15 kJ/mol) confirm spontaneous adsorption on metal surfaces .

Q. How to resolve discrepancies in spectroscopic data interpretation for maleamic acid derivatives?

Cross-validate NMR/IR with computational methods (e.g., DFT for predicting chemical shifts). For example, compare experimental ¹³C NMR (δ ~170 ppm for C=O) with Gaussian-calculated values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.